Ethyl 2,3-difluoro-6-nitrophenylacetate

Description

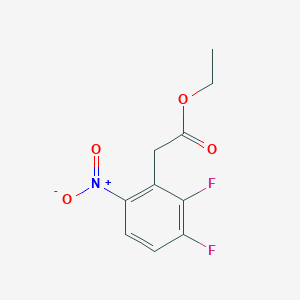

Ethyl 2,3-difluoro-6-nitrophenylacetate is a fluorinated aromatic ester compound characterized by a phenylacetate backbone substituted with two fluorine atoms at positions 2 and 3 and a nitro group at position 4. The nitro group enhances electrophilic reactivity, while fluorine atoms improve metabolic stability and lipophilicity.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(2,3-difluoro-6-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO4/c1-2-17-9(14)5-6-8(13(15)16)4-3-7(11)10(6)12/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGQYAZBJJPDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2,3-difluoro-6-nitrophenylacetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₀H₉F₂NO₄

- Molecular Weight : 245.18 g/mol

- Structure : The compound features a phenyl ring substituted with two fluorine atoms and a nitro group, contributing to its distinctive chemical properties.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : Interaction with cellular receptors can influence signaling pathways, leading to various biological responses.

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, inducing cytotoxic effects against cancer cells.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Preliminary studies have demonstrated the compound's potential as an anticancer agent. Notable findings include:

- Cytotoxic Effects : this compound has shown significant cytotoxicity against various cancer cell lines, including human hepatocellular carcinoma cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Reduction of Cytokines : In preclinical models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential utility in inflammatory diseases.

Comparative Studies

This compound can be compared with similar compounds to better understand its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2,3-difluoro-4-nitrophenylacetate | Similar structure with different nitro position | Anticancer and anti-inflammatory |

| Ethyl 2-(4-fluorophenyl)acetate | Lacks nitro group; primarily used in synthesis | Limited biological activity |

Case Studies

Several studies have focused on the biological activity of this compound:

- Anticancer Activity Study : A peer-reviewed study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.

- Anti-inflammatory Research : Another study explored the anti-inflammatory effects in murine models. Results indicated a reduction in pro-inflammatory cytokines following treatment with the compound.

Comparison with Similar Compounds

Ethyl 2,4-difluoro-6-methoxyphenylacetate (CAS 691905-11-0)

Structural Differences :

Implications :

Ethyl (2-fluoro-6-nitrophenoxy)acetate (CAS 238401-54-2)

Structural Differences :

- Backbone: Phenoxyacetate ester (oxygen-linked) vs. phenylacetate ester (direct carbon linkage).

- Substituents : Single fluorine at position 2 and nitro at position 6 (vs. difluoro at 2,3 and nitro at 6).

- Molecular Formula: C₁₀H₁₀FNO₅ .

Implications :

Benzothiazole Acetamide Derivatives (EP3348550A1)

Structural Differences :

- Core Structure : Benzothiazole ring with trifluoromethyl and methoxy groups vs. fluorinated phenylacetate.

- Functional Groups : Acetamide vs. ester.

Implications :

- Acetamide derivatives are often designed for bioactivity (e.g., kinase inhibition), while esters like the target compound may serve as prodrugs or intermediates.

- The trifluoromethyl group in benzothiazoles enhances metabolic resistance, similar to fluorine in phenylacetates .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Reactivity : Nitro groups in the target compound may facilitate catalytic hydrogenation to amines, a pathway less accessible in methoxy-substituted analogs .

- Biological Activity: Fluorine atoms in the target compound likely improve pharmacokinetic properties (e.g., half-life) compared to non-fluorinated analogs.

- Synthetic Utility: The difluoro-nitro combination could enable regioselective functionalization, contrasting with mono-fluoro analogs .

Q & A

What are the established synthetic pathways for Ethyl 2,3-difluoro-6-nitrophenylacetate, and how do reaction conditions impact product purity?

Category: Basic

The compound is synthesized via esterification of 2,3-difluoro-6-nitrophenylacetic acid with ethanol under acidic catalysis. Critical parameters include:

- Temperature : Optimal range of 60–80°C to prevent nitro group degradation.

- Stoichiometry : A 1:1.2 molar ratio of acid to ethanol improves conversion.

- Dehydrating agents : Molecular sieves or Dean-Stark traps enhance yield by removing water .

Side reactions, such as nitro reduction or ester hydrolysis, can occur if reducing agents or excess moisture are present, necessitating inert atmospheres and anhydrous solvents .

How can reaction conditions be optimized to suppress by-product formation during synthesis?

Category: Advanced

By-product analysis (e.g., via HPLC or GC-MS) reveals competing pathways:

- Nitro group instability : Use low-temperature regimes (<70°C) and avoid hydrogen donors.

- Steric effects : Introduce bulky bases (e.g., DMAP) to reduce nucleophilic attack on the ester carbonyl.

A factorial design approach can model interactions between variables (temperature, catalyst loading, solvent polarity). For example, acetonitrile as a solvent reduces hydrolysis compared to THF .

What analytical techniques validate the structural integrity of this compound?

Category: Advanced

A multi-technique approach is recommended:

- NMR : Distinct signals for fluorine atoms (¹⁹F NMR: δ -110 to -120 ppm for ortho-F; δ -130 to -140 ppm for meta-F) and nitro groups (¹H NMR: aromatic protons at δ 8.2–8.5 ppm).

- IR : Strong absorbance at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1730 cm⁻¹ (ester C=O).

- Mass spectrometry : Molecular ion [M+H]+ at m/z 259.2 (calculated) with fragmentation patterns confirming the nitro and ester moieties .

How do electron-withdrawing substituents (F, NO₂) influence reactivity in nucleophilic substitution reactions?

Category: Advanced

The nitro group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack due to its strong electron-withdrawing effect. Fluorine atoms further enhance this deactivation via inductive effects. Computational studies (e.g., DFT) can map electron density distributions, revealing reduced LUMO energy at the nitro-adjacent carbon, favoring specific reaction pathways .

What strategies resolve contradictions in reported bioactivity data for this compound?

Category: Advanced

Discrepancies often arise from:

- Purity variations : Validate compound purity (>95%) via HPLC before bioassays.

- Assay conditions : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C).

- Structural analogs : Compare results with methyl or trifluoro derivatives to isolate substituent effects. Meta-analyses of published data should account for solvent polarity and cell-line specificity .

Can computational modeling predict interaction mechanisms with biological targets?

Category: Advanced

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like cytochrome P450. Key steps:

Target preparation : Retrieve protein structures from PDB (e.g., 4DQL for nitroreductases).

Ligand parameterization : Assign partial charges using AM1-BCC.

Binding affinity analysis : Correlate docking scores with experimental IC₅₀ values to validate predictions .

What are the challenges in characterizing crystal structures of fluorinated nitroaromatic esters?

Category: Advanced

Fluorine atoms complicate X-ray crystallography due to:

- Disorder : Fluorine’s small size and high electronegativity cause positional ambiguity.

- Thermal motion : High displacement parameters require low-temperature (100 K) data collection.

Comparative analysis with non-fluorinated analogs (e.g., Ethyl 6-Acetyloxyhexanoate) highlights packing differences .

How do solvent systems affect the stability of this compound?

Category: Basic

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the nitro group but may promote ester hydrolysis. Non-polar solvents (e.g., toluene) minimize degradation but reduce solubility. Accelerated stability studies (40°C/75% RH for 4 weeks) in varied solvents can identify optimal storage conditions .

What spectroscopic benchmarks distinguish this compound from structurally similar esters?

Category: Basic

Key discriminators include:

- ¹H NMR : Aromatic protons split into doublets (J = 8–10 Hz) due to fluorine coupling.

- ¹⁹F NMR : Two distinct signals for ortho- and meta-fluorine atoms.

- IR : Absence of O-H stretches (~3200 cm⁻¹) confirms esterification completion .

What methodologies assess the compound’s potential as a photoactive probe?

Category: Advanced

- UV-Vis spectroscopy : Scan 200–400 nm to identify π→π* transitions (~270 nm for nitro groups).

- Fluorescence quenching assays : Monitor interactions with biomolecules (e.g., BSA) via Stern-Volmer plots.

- Photostability tests : Expose to UV light (254 nm) and track degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.